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Compound of Interest

Compound Name: 2-Sec-butylpyrazine

Cat. No.: B046548 Get Quote

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal

to the flavor and aroma profiles of numerous foods and beverages.[1] They are often formed

during thermal processing, such as roasting or baking, through the Maillard reaction. However,

some, like 2-sec-butyl-3-methoxypyrazine (SBMP), are biosynthesized in nature and contribute

significantly to the characteristic aromas of certain raw vegetables, fruits, and wines.[2] SBMP

is a high-impact aroma chemical, meaning it can be perceived at extremely low concentrations,

often in the parts-per-trillion range. Its powerful and distinctive aroma makes it a crucial

component for flavorists and a key target for analytical chemists in quality control and product

development.

Chemical Identity and Molecular Structure
2-sec-butyl-3-methoxypyrazine is a substituted pyrazine characterized by a sec-butyl group at

position 2 and a methoxy group at position 3 of the pyrazine ring. This specific substitution

pattern is responsible for its unique sensory properties.

IUPAC Name: 2-(butan-2-yl)-3-methoxypyrazine[3]

CAS Number: 24168-70-5[4]

Molecular Formula: C₉H₁₄N₂O[4]

Molecular Weight: 166.22 g/mol [3]
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Synonyms: 2-Methoxy-3-sec-butylpyrazine, 3-sec-Butyl-2-methoxypyrazine, SBMP[3][4]

Caption: 2D Chemical Structure of 2-sec-Butyl-3-methoxypyrazine.

Physicochemical Properties
The physical and chemical properties of SBMP are essential for its handling, formulation, and

analysis. It is a colorless to pale yellow liquid with high volatility, which contributes to its potency

as an aroma compound.

Property Value Reference(s)

Appearance Colorless to pale yellow liquid [3]

Density 0.996 g/mL at 25 °C

Boiling Point 50 °C at 1.00 mm Hg [3]

Flash Point 77 °C (170.6 °F) - closed cup

Refractive Index (n20/D) ~1.492

Solubility
Soluble in organic solvents

and oils
[5]

Sensory Profile and Natural Occurrence
SBMP is renowned for its potent and complex aroma, which is highly desirable in many

contexts but can be perceived as a defect if concentrations are too high.[2]

Aroma Profile: The scent is predominantly described as earthy, nutty, and roasted, with

strong notes of green bell pepper, green pea, and galbanum.[5][6][7][8]

Flavor Profile: In food, it contributes savory, vegetable-like notes.[9]

Natural Sources: SBMP is a key aroma component in a variety of natural products, including:

Wine Grapes: Notably in Sauvignon Blanc and Cabernet Sauvignon, contributing to their

characteristic "green" or "herbaceous" notes.[2][10]
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Vegetables: Found in bell peppers, carrots, asparagus, and beets.[6][9]

Coffee: Contributes to the roasted and nutty aroma of coffee beans.[9][11]

Insects: Acts as a semiochemical (a chemical used for communication) in some insects.

[10]

Chemical Synthesis
While SBMP can be extracted from natural sources, this is often not commercially viable.

Chemical synthesis provides a reliable and high-purity source of the compound for industrial

applications.[7] A common synthetic pathway involves a two-step process: condensation

followed by O-methylation.[10]

Condensation: The synthesis often begins with the condensation of an amino acid derivative,

L-isoleucine amide, with glyoxal. This reaction forms the pyrazine ring, resulting in the

intermediate 2-sec-butyl-3-hydroxypyrazine.[10] The choice of L-isoleucine amide is critical

as its side chain provides the required sec-butyl group.

O-Methylation: The hydroxyl group on the pyrazine ring is then methylated to yield the final

product, 2-sec-butyl-3-methoxypyrazine. This is typically achieved using a methylating agent

like iodomethane in the presence of a base.[10]

Caption: General workflow for the chemical synthesis of 2-sec-butyl-3-methoxypyrazine.

Analytical Methodologies
Due to its extremely low sensory threshold, the accurate quantification of SBMP in complex

matrices like wine or food requires highly sensitive and specific analytical techniques. The

industry-standard method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with

Gas Chromatography-Mass Spectrometry (GC-MS).[12]

Rationale for HS-SPME: This technique is ideal for volatile compounds like SBMP. It is a

solvent-free extraction method that concentrates analytes from the headspace above the

sample onto a coated fiber, enhancing detection sensitivity.
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Rationale for GC-MS: Gas chromatography provides excellent separation of volatile

compounds in a mixture. Mass spectrometry offers definitive identification based on the

mass-to-charge ratio of the compound and its fragmentation patterns, as well as sensitive

quantification.[12]

Stable Isotope Dilution Assay (SIDA): To achieve the highest accuracy and precision, a

stable isotope-labeled internal standard (e.g., 2-sec-butyl-3-methoxy-d3-pyrazine) is often

used. This standard is added to the sample at the beginning of the preparation, and it

corrects for any analyte loss during extraction and analysis.[12]

Experimental Protocol: Quantification of SBMP in
Wine by HS-SPME-GC-MS
This protocol outlines a validated method for analyzing SBMP in a wine matrix.

1. Sample Preparation:

Pipette 10 mL of wine into a 20 mL headspace vial.

Add ~3 g of sodium chloride (NaCl). The salt increases the ionic strength of the solution,

which promotes the partitioning of volatile compounds like SBMP into the headspace.

Spike the sample with a known amount of deuterated internal standard (e.g., 10 µL of a 1

ng/mL solution of 2-sec-butyl-3-methoxy-d3-pyrazine).

2. HS-SPME Extraction:

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

Place the vial in an autosampler tray equipped with an agitator and incubator.

Incubate the sample at a controlled temperature (e.g., 40 °C) for a set time (e.g., 15 minutes)

with agitation to allow for equilibration between the sample and the headspace.

Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to

the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.[12]
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3. GC-MS Analysis:

Immediately after extraction, the SPME fiber is retracted and inserted into the hot injection

port of the GC (e.g., 250 °C) for thermal desorption of the analytes onto the analytical

column.

Gas Chromatograph (GC) Conditions (Typical):

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

Oven Program: Start at 40 °C, hold for 2 min, ramp to 240 °C at 8 °C/min, hold for 5 min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer (MS) Conditions (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor

characteristic ions for both the native SBMP (e.g., m/z 124, 151, 166) and the deuterated

internal standard.

4. Data Processing:

Integrate the peak areas for the target ions of both the native SBMP and the internal

standard.

Calculate the concentration of SBMP in the original sample using a calibration curve

prepared with known standards.

Caption: Workflow for the analysis of 2-sec-butyl-3-methoxypyrazine by HS-SPME-GC-MS.

Applications in Industry
The unique and potent aroma of SBMP makes it a valuable ingredient in several industries.

Food and Beverage: It is widely used as a flavoring agent to impart or enhance nutty,

roasted, and vegetable-like notes in a variety of products, including savory snacks, baked
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goods, coffee, cocoa, and beverages.[5][6][13]

Fragrance: In perfumery, it contributes distinctive earthy and green notes to fragrance

compositions, adding complexity and a natural character to perfumes and colognes.[5][13]

Cosmetics and Personal Care: It can be used as a fragrance ingredient in various personal

care items to provide a pleasant scent.[5][13]

Safety and Toxicology
2-sec-butyl-3-methoxypyrazine is classified as a flavorin agent and has been evaluated for

safety.

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA)

concluded that there is "No safety concern at current levels of intake when used as a

flavouring agent."[3]

Handling Precautions: According to safety data sheets, it is considered a combustible liquid

and may be harmful if swallowed, causing skin and eye irritation.[14][15] Standard laboratory

personal protective equipment (PPE), including gloves and safety glasses, should be worn

when handling the pure compound. The toxicological properties have not been fully

investigated.[14]

Conclusion
2-sec-butyl-3-methoxypyrazine is a high-impact aroma chemical of significant interest to

researchers and professionals in the food, beverage, and fragrance industries. Its distinct

earthy, nutty, and green aroma profile, combined with its natural occurrence in key products like

wine and coffee, makes it a valuable tool for product development and a critical marker for

quality control. Understanding its chemical structure, properties, synthesis, and analytical

methodologies is essential for its effective application and accurate quantification. The

continued refinement of analytical techniques like HS-SPME-GC-MS allows for precise control

and modulation of its sensory impact, enabling the creation of complex and authentic flavor and

fragrance profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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